molecular formula C15H15N3O2 B14674918 4'-((3-Methyl-2-pyridyl)carbamoyl)acetanilide dihydrate CAS No. 36844-93-6

4'-((3-Methyl-2-pyridyl)carbamoyl)acetanilide dihydrate

Cat. No.: B14674918
CAS No.: 36844-93-6
M. Wt: 269.30 g/mol
InChI Key: QCOKYCABUCMWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-((3-Methyl-2-pyridyl)carbamoyl)acetanilide dihydrate is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a carbamoyl group attached to an acetanilide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((3-Methyl-2-pyridyl)carbamoyl)acetanilide dihydrate typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with acetanilide in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final compound is then crystallized as a dihydrate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as solvent extraction, recrystallization, and drying to obtain the final dihydrate form.

Chemical Reactions Analysis

Types of Reactions

4’-((3-Methyl-2-pyridyl)carbamoyl)acetanilide dihydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4’-((3-Methyl-2-pyridyl)carbamoyl)acetanilide dihydrate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-((3-Methyl-2-pyridyl)carbamoyl)acetanilide dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4’-((2-Pyridyl)carbamoyl)acetanilide
  • 4’-((3-Methyl-4-pyridyl)carbamoyl)acetanilide
  • 4’-((3-Methyl-2-pyridyl)carbamoyl)benzamide

Uniqueness

4’-((3-Methyl-2-pyridyl)carbamoyl)acetanilide dihydrate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

36844-93-6

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

4-acetamido-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H15N3O2/c1-10-4-3-9-16-14(10)18-15(20)12-5-7-13(8-6-12)17-11(2)19/h3-9H,1-2H3,(H,17,19)(H,16,18,20)

InChI Key

QCOKYCABUCMWAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.